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molecular formula C6H5FINO B8537892 2-Fluoro-4-iodopyridine-5-methanol

2-Fluoro-4-iodopyridine-5-methanol

Cat. No. B8537892
M. Wt: 253.01 g/mol
InChI Key: SRQUKKXMVKOMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101628B2

Procedure details

Combine 5-bromomethyl-2-fluoro-4-iodo-pyridine (0.9 g, 2.85 mmol), nitromethane (15 mL, 278 mmol), silver tetrafluoroborate (721 mg, 3.7 mmol), and dimethylformamide (5 mL) in a round bottom flask. Stir the mixture overnight at room temperature. Add sodium carbonate (1.81 g, 17.1 mmol) and methanol (10 mL) into the mixture. Stir at room temperature for another 4 hours. Dilute the reaction mixture with chloroform, and wash with water and saturated aqueous sodium chloride. Separate the organic layer from the aqueous layer and dry over MgSO4. After filtration, evaporate the organic solvent in vacuo to give the crude product. Purify the crude with flash column chromatography (eluted with 10% methanol in dichloromethane) to give the desired product (0.6 g, 83%). MS (ES) m/z 254 [M+1]+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.81 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
721 mg
Type
catalyst
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
83%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([I:10])=[CH:5][C:6]([F:9])=[N:7][CH:8]=1.[N+](C)([O-])=[O:12].CN(C)C=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)(Cl)Cl.F[B-](F)(F)F.[Ag+].CO>[F:9][C:6]1[N:7]=[CH:8][C:3]([CH2:2][OH:12])=[C:4]([I:10])[CH:5]=1 |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrCC=1C(=CC(=NC1)F)I
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
1.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
721 mg
Type
catalyst
Smiles
F[B-](F)(F)F.[Ag+]
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at room temperature for another 4 hours
Duration
4 h
WASH
Type
WASH
Details
wash with water and saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
Separate the organic layer from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
evaporate the organic solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purify the crude
WASH
Type
WASH
Details
with flash column chromatography (eluted with 10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(C=N1)CO)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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